molecular formula C10H15Br B15075191 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B15075191
M. Wt: 215.13 g/mol
InChI Key: SNAIDRDMHGKCAX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound that belongs to the class of terpenes. It is structurally related to pinene, a common component of essential oils derived from coniferous trees. This compound is characterized by its unique bicyclo[3.1.1]hept-2-ene ring system, which includes a bromomethyl group and two methyl groups at the 6,6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the bromination of 6,6-dimethylbicyclo[3.1.1]hept-2-ene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be compared with other similar compounds such as:

    α-Pinene: A naturally occurring monoterpene with a similar bicyclic structure but without the bromomethyl group.

    β-Pinene: Another isomer of pinene with a different arrangement of double bonds.

    Camphene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.

The uniqueness of 2-(Bromomethyl)-6,6-dimethylbicyclo[31

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3

InChI Key

SNAIDRDMHGKCAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CBr)C

Origin of Product

United States

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